Chlorpromazine N-oxide Chlorpromazine N-oxide Chlorpromazine N-oxide is an organochlorine compound that is chlorpromazine in which the acyclic tertiary amino group has been converted into the corresponding N-oxide. It has a role as a metabolite. It is an organochlorine compound, a member of phenothiazines and a tertiary amine oxide. It is functionally related to a chlorpromazine.
Brand Name: Vulcanchem
CAS No.: 1672-76-0
VCID: VC21331869
InChI: InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
SMILES: C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol

Chlorpromazine N-oxide

CAS No.: 1672-76-0

Cat. No.: VC21331869

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Chlorpromazine N-oxide - 1672-76-0

CAS No. 1672-76-0
Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
IUPAC Name 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Standard InChI InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
Standard InChI Key LFDFWIIFGRXCFR-UHFFFAOYSA-N
SMILES C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Canonical SMILES C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]

Chemical Structure and Properties

Chlorpromazine N-oxide (CAS 1672-76-0) is structurally derived from chlorpromazine, wherein the acyclic tertiary amine undergoes oxidation to form an N-oxide group. Its molecular formula is C₁₇H₁₉ClN₂OS, with a molecular weight of 334.9 g/mol . Key structural features include:

  • Core phenothiazine ring: A tricyclic aromatic system with sulfur and nitrogen atoms.

  • Side chain: A 3-(dimethylaminopropyl) group attached to the phenothiazine nitrogen, oxidized to an N-oxide.

Nomenclature and Synonyms

The compound is also referred to as:

  • Chlorpromazine oxide

  • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, N-oxide

  • 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide .

Key Identifiers

ParameterValue
IUPAC Name3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
SMILESCN+(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
InChIInChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyLFDFWIIFGRXCFR-UHFFFAOYSA-N

Synthesis and Chemical Reactions

Chlorpromazine N-oxide is synthesized via oxidation of chlorpromazine. Two primary methods are documented:

  • Hydrogen peroxide oxidation: Yields N',S-dioxides (e.g., chlorpromazine N',S-dioxide) .

  • 3-Chloroperoxybenzoic acid oxidation: Targets the N-10 side chain to produce the N-oxide selectively .

Reaction Pathways

  • Stepwise oxidation: In trifluoperazine, controlled oxidation yields N1',N4'-dioxide and N1',N4',S-trioxide intermediates .

  • Regioselectivity: Oxidation specificity depends on the parent drug’s structure and oxidizing agent .

Metabolism and Excretion

Chlorpromazine N-oxide undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. In rat studies, its metabolites include:

MetaboliteStructure ModificationExcretion Route
ChlorpromazineReduction of N-oxide to tertiary amineUrine/Feces
7-HydroxychlorpromazineHydroxylation at phenothiazine ringUrine/Feces
Chlorpromazine sulphoxideSulfoxidation of sulfur atomUrine/Feces
N-DesmethylchlorpromazineDemethylation of side chainUrine/Feces
N-Desmethylchlorpromazine sulphoxideCombined demethylation/sulfoxidationUrine/Feces
ReceptorKi (nM)Function
D2 dopamine7.24Antipsychotic, extrapyramidal effects
D1 dopamine114.8Cognitive modulation
H1 histamine4.25Sedation, weight gain
5-HT2 serotonin32.36Anxiolytic, appetite regulation
α1-adrenergic5.4Hypotension, sexual dysfunction

Applications in Research

Chlorpromazine N-oxide is primarily used in:

  • Metabolic studies: To investigate oxidation pathways in phenothiazines .

  • Drug development: As a reference compound for analyzing metabolite profiles.

  • Toxicological assessments: Evaluating bioaccumulation and excretion patterns .

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